2-cyano-N,N-dimethylethanethioamide
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Overview
Description
2-cyano-N,N-dimethylethanethioamide is an organic compound with the molecular formula C5H8N2S It is a thioamide derivative characterized by the presence of a cyano group and a dimethylamino group attached to the ethanethioamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N,N-dimethylethanethioamide can be achieved through several methods. One common approach involves the reaction of N,N-dimethylthioformamide with cyanogen bromide in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Another method involves the reaction of N,N-dimethylthioformamide with cyanogen chloride in the presence of a base. This reaction also proceeds under mild conditions and provides a high yield of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher efficiency .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N,N-dimethylethanethioamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Amines, alcohols; reactions are often conducted in polar solvents such as dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted thioamides depending on the nucleophile used.
Scientific Research Applications
2-cyano-N,N-dimethylethanethioamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyano-N,N-dimethylethanethioamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the thioamide moiety can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-cyano-N,N-dimethylacetamide: Similar structure but with an acetamide group instead of a thioamide group.
N,N-dimethylthioformamide: Lacks the cyano group, making it less reactive in certain chemical reactions.
2-cyano-N,N-diethylacetamide: Similar to 2-cyano-N,N-dimethylacetamide but with ethyl groups instead of methyl groups.
Uniqueness
Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
2-cyano-N,N-dimethylethanethioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-7(2)5(8)3-4-6/h3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPOBZYKPPXFEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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